molecular formula C12H16N2O2 B152473 Methyl 6-piperidinonicotinate CAS No. 132521-82-5

Methyl 6-piperidinonicotinate

Cat. No. B152473
M. Wt: 220.27 g/mol
InChI Key: UJSPHYCMAZIKQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives can involve several strategies. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized using double asymmetric allylboration, aminocyclization, and carbamation, which could serve as a chiral building block for related alkaloids . Another approach utilized chiral 2-substituted-6-methyl 2,3-dihydropyridinones obtained from an asymmetric vinylogous Mannich reaction as intermediates for constructing chiral polyfunctional piperidine-based compounds . Additionally, the stereoselective synthesis of certain piperidine derivatives was achieved from d-glucose using Wittig-olefination and intramolecular reductive cyclization . Enzymatic desymmetrization with Aspergillus niger lipase was also employed for the asymmetric synthesis of 2-alkyl-6-methylpiperidines .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using various spectroscopic techniques and X-ray diffraction studies. For example, a novel piperidine-4-one derivative was characterized to determine its conformation, which was found to adopt a twist boat conformation . Similarly, the crystal structure of a 2:1 salt-type adduct formed between a pyrimidine derivative and piperidine was analyzed, revealing a complex network of hydrogen bonds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The 6-methyl group of certain compounds can be functionalized via alkylation and acylation reactions . Selective iodination and oxidative cleavage methods have also been demonstrated for the functionalization and transformation of piperidine derivatives . The reductive cyclization strategy is another key reaction for constructing the piperidine skeleton .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a piperidin-4-one oxime derivative was analyzed, showing that the molecule was nonplanar with a chair conformation for the piperidine ring . The diastereoselective reduction of cyclic β-enaminones provided a route to 2,6-disubstituted piperidines, highlighting the importance of stereochemistry in determining the properties of these compounds . Additionally, the crystal structure, DFT calculations, and Hirshfeld surface analysis of a bis(p-methoxyphenyl)piperidin-4-one derivative provided insights into the intermolecular interactions and electronic transitions within the crystal .

Scientific Research Applications

Therapeutic Efficacy in Cancer

Piperidine pharmacophore-containing compounds, including structures similar to Methyl 6-piperidinonicotinate, have shown promising results in cancer research. A study by Ramalingam et al. (2022) detailed the synthesis and evaluation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, demonstrating their potential as anti-cancer agents. These compounds reduced the growth of hematological cancer cell lines and increased the expression of apoptosis-promoting genes, suggesting their significance in cancer treatment research (Ramalingam et al., 2022).

Neuroprotective and Neuropsychiatric Applications

Piperidine derivatives have been studied for their effects on neurological conditions. A 1983 study by Langston et al. explored the effects of piperidine derivatives in causing parkinsonism, highlighting their neuropharmacological significance (Langston et al., 1983). Furthermore, Zhu et al. (2008) investigated the actions of propiverine metabolites, focusing on their influence on voltage-dependent L-Type Ca2+ currents in urinary bladder myocytes, which could have implications for conditions like overactive bladder syndrome (Zhu et al., 2008).

Antimicrobial Activity

Research by Kumar et al. (2008) showcased the antimicrobial potential of spiro-piperidin-4-ones. These compounds were evaluated against Mycobacterium tuberculosis, indicating their role in combating infectious diseases (Kumar et al., 2008).

Inhibitory Action in Biochemical Processes

The novel piperidine compound DTCM-glutarimide, as investigated by Takeiri et al. (2011), demonstrated inhibitory effects on macrophage activation and suppressed graft rejection in mice. This compound inhibited LPS-induced expression of iNOS and COX-2 in macrophages, suggesting its potential as an anti-inflammatory agent (Takeiri et al., 2011).

Other Applications

  • Psychiatric Disorders: Research has explored the use of piperidine in treating psychiatric disorders, investigating its mechanism of action as a potential psychotherapeutic agent (Abood et al., 1961).
  • LSD1 Inhibitors: Wu et al. (2016) synthesized 3-(piperidin-4-ylmethoxy)pyridine compounds as potent LSD1 inhibitors, indicating their use in cancer therapy due to their ability to modulate histone lysine methylation (Wu et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 6-methylnicotinate, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl 6-piperidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSPHYCMAZIKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383373
Record name methyl 6-piperidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-piperidinonicotinate

CAS RN

132521-82-5
Record name methyl 6-piperidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of piperidine (2.98 g) and methyl 6-chloronicotinate (5.00 g) in N,N-dimethylformamide (75 ml) was added potassium carbonate (12.08 g). The mixture was stirred at 100° C. for 3 hours. After cooling to ambient temperature, to the reaction mixture was added water (100 ml) and then the mixture was stirred for 15 minutes at ambient temperature. The resulting precipitates were filtered, washed with water, and dried to give methyl 6-(1-piperidyl)nicotinate (5.55 g), as a white solid.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.08 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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